Biochemical Inhibition Potency of Menin-MLL inhibitor 31 Versus Early-Generation Reference Compound MI-2
Menin-MLL inhibitor 31 demonstrates a biochemical IC50 of 4.6 nM for disruption of the menin-MLL protein-protein interaction [1]. This represents approximately 97-fold greater potency in vitro compared to MI-2, an earlier-generation reference inhibitor in the same class, which exhibits an IC50 of 446 nM (0.45 μM) in the same biochemical assay [2]. The magnitude of this potency differential places Menin-MLL inhibitor 31 among the more biochemically potent menin-MLL inhibitors reported in the peer-reviewed literature [3].
| Evidence Dimension | Inhibition of menin-MLL protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | MI-2: IC50 = 446 nM (0.45 μM) |
| Quantified Difference | ~97-fold higher potency (target compound vs. comparator) |
| Conditions | Biochemical assay measuring menin-MLL interaction inhibition; experimental details per source publications |
Why This Matters
The ~97-fold potency differential supports selection of Menin-MLL inhibitor 31 over MI-2 for experiments requiring high biochemical inhibition efficiency at lower compound concentrations, potentially reducing off-target effects associated with higher dosing.
- [1] Lei H, et al. Recent Progress of Small Molecule Menin–MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia. J Med Chem. 2021;64(21):15519-15533. View Source
- [2] Grembecka J, et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nat Chem Biol. 2012;8(3):277-284. View Source
- [3] BioTool. Menin-MLL-interaction Selective Inhibitors – Comparative IC50 Table. Product Catalog. View Source
